molecular formula C12H9N3S B15320108 4-(2-Quinolinyl)-2-thiazolamine CAS No. 30235-29-1

4-(2-Quinolinyl)-2-thiazolamine

Cat. No.: B15320108
CAS No.: 30235-29-1
M. Wt: 227.29 g/mol
InChI Key: ZOAIFGNOVKGWNH-UHFFFAOYSA-N
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Description

4-(2-Quinolinyl)-2-thiazolamine is a heterocyclic organic compound that features a quinoline ring fused to a thiazolamine moiety

Synthetic Routes and Reaction Conditions:

  • Conventional Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of 2-quinolinylamine with thiosemicarbazide, followed by cyclization under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced thiazolamine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiazolamine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Reduced thiazolamine derivatives.

  • Substitution Products: Various functionalized quinoline and thiazolamine derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of antitumor and antimicrobial agents.

  • Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as organic semiconductors.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 4-(2-Quinolinyl)-2-thiazolamine exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • Quinoline Derivatives: Other quinoline-based compounds, such as quinolones, share structural similarities but differ in functional groups and biological activity.

  • Thiazolamine Derivatives: Compounds like thiazolidinediones also contain thiazolamine moieties but have different substituents and applications.

Uniqueness: 4-(2-Quinolinyl)-2-thiazolamine is unique due to its specific combination of quinoline and thiazolamine rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

30235-29-1

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

4-quinolin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-6-5-8-3-1-2-4-9(8)14-10/h1-7H,(H2,13,15)

InChI Key

ZOAIFGNOVKGWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC(=N3)N

Origin of Product

United States

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